

# The Impact of ML133 Hydrochloride on Resting Membrane Potential: A Technical Guide

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Compound of Interest		
Compound Name:	ML133 hydrochloride	
Cat. No.:	B1147263	Get Quote

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This technical guide provides an in-depth analysis of **ML133 hydrochloride** and its effects on the resting membrane potential of cells. **ML133 hydrochloride** is a selective inhibitor of the inwardly rectifying potassium (Kir) channel, Kir2.1. These channels play a crucial role in establishing and maintaining the negative resting membrane potential in various cell types. By blocking the outward flow of potassium ions, **ML133 hydrochloride** induces a depolarization of the cell membrane. This guide will detail the mechanism of action, present quantitative data on its effects, and provide comprehensive experimental protocols for its study.

## **Core Mechanism of Action**

The resting membrane potential of a cell is primarily determined by the selective permeability of the cell membrane to potassium ions  $(K^+)$  through channels such as Kir2.1. These channels allow for the efflux of  $K^+$  down its concentration gradient, leaving a net negative charge on the intracellular side of the membrane.

**ML133 hydrochloride** selectively binds to and blocks the pore of the Kir2.1 channel.[1] This inhibition reduces the outward potassium current, thereby decreasing the hyperpolarizing influence of K<sup>+</sup> efflux. Consequently, the membrane potential becomes less negative, a phenomenon known as depolarization. The potency of **ML133 hydrochloride** is pH-dependent, with increased potency at a more alkaline pH.[2]



## **Quantitative Data Presentation**

The following tables summarize the quantitative effects of **ML133 hydrochloride** on Kir2.1 channel activity and cellular resting membrane potential.

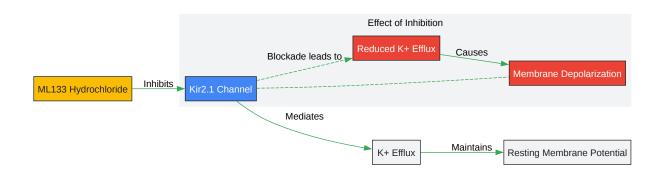
Parameter	Value	Cell Type	рН	Reference
IC50 for Kir2.1	1.8 μΜ	HEK293	7.4	[1]
IC50 for Kir2.1	290 nM	HEK293	8.5	[1]
Effect on RMP	Depolarization	Macrophages	7.4	[3]
Control RMP	-42.8 ± 2.9 mV	Macrophages	7.4	[3]
RMP with 25 μM ML133	-30.6 ± 1.3 mV	Macrophages	7.4	[3]

Kir Channel	IC <sub>50</sub> (μΜ)	Reference
Kir1.1	> 300	[2]
Kir4.1	76	[2]
Kir7.1	33	[2]

## **Signaling Pathway and Experimental Workflows**

The following diagrams illustrate the signaling pathway of **ML133 hydrochloride** and the workflows for key experimental protocols.

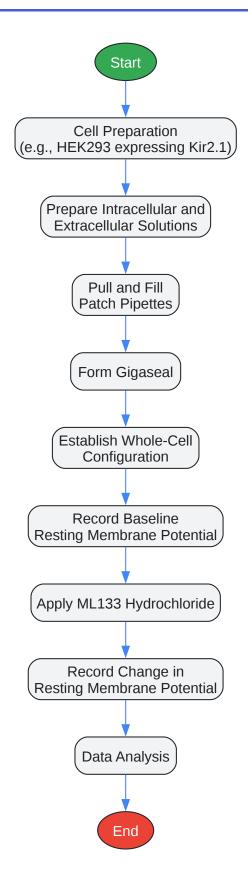




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Signaling pathway of ML133 hydrochloride.

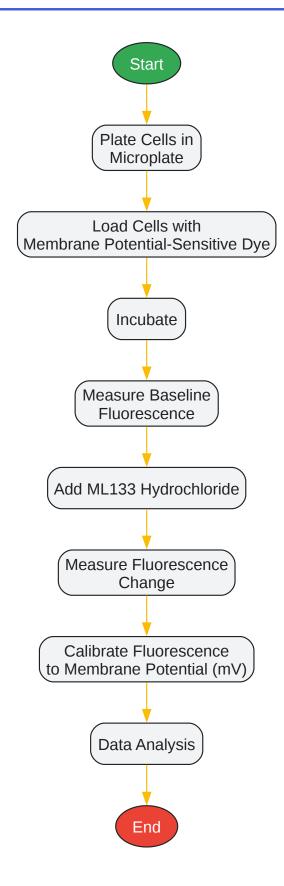




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Experimental workflow for patch-clamp electrophysiology.





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### References

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- 3. Kir2.1-mediated membrane potential promotes nutrient acquisition and inflammation through regulation of nutrient transporters PMC [pmc.ncbi.nlm.nih.gov]
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